2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a butoxyphenyl group and a hydrazinecarbonyl moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE generally involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is typically carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It is explored for its pharmacological properties, including potential use as therapeutic agents.
Industry: The compound is used in the synthesis of various organic materials and intermediates
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-ETHYLFORMAMIDE include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-ethyloxamide |
InChI |
InChI=1S/C15H21N3O3/c1-3-5-10-21-13-8-6-12(7-9-13)11-17-18-15(20)14(19)16-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,16,19)(H,18,20)/b17-11+ |
InChI Key |
UZQRPQSCFOSXGG-GZTJUZNOSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC |
Origin of Product |
United States |
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